molecular formula C22H18Cl2N2O B388683 2-(2,4-DICHLOROPHENYL)-3-(3,4-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

2-(2,4-DICHLOROPHENYL)-3-(3,4-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B388683
M. Wt: 397.3g/mol
InChI Key: ULRMZWDZTVQWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENYL)-3-(3,4-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichloroaniline and 3,4-dimethylbenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.

    Cyclization: The imine intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazolinone core.

    Purification: The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors for the condensation and cyclization steps.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Automation: Employing automated systems for precise control of reaction conditions and scaling up production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of quinazolinone derivatives with hydroxyl or carbonyl groups.

    Reduction: Production of reduced quinazolinone analogs.

    Substitution: Generation of substituted quinazolinone compounds with varied functional groups.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Pharmacology: Studied for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.

    Biological Research: Used as a tool compound to study the biological pathways and molecular targets it affects.

    Industrial Applications: Potential use in the synthesis of other pharmacologically active quinazolinone derivatives.

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENYL)-3-(3,4-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves:

    Molecular Targets: The compound may target specific enzymes or receptors involved in disease pathways.

    Pathways: It can modulate signaling pathways related to inflammation, cell growth, and apoptosis.

    Binding Interactions: The compound’s structure allows it to bind to active sites of enzymes or receptors, inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)-4(3H)-quinazolinone: Lacks the 3,4-dimethylphenyl group, which may affect its biological activity.

    3-(3,4-Dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone: Lacks the 2,4-dichlorophenyl group, potentially altering its pharmacological properties.

    2-Phenyl-3-(3,4-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone: Substitutes the dichlorophenyl group with a phenyl group, which may change its interaction with molecular targets.

Uniqueness

2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone is unique due to the presence of both 2,4-dichlorophenyl and 3,4-dimethylphenyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H18Cl2N2O

Molecular Weight

397.3g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-3-(3,4-dimethylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C22H18Cl2N2O/c1-13-7-9-16(11-14(13)2)26-21(17-10-8-15(23)12-19(17)24)25-20-6-4-3-5-18(20)22(26)27/h3-12,21,25H,1-2H3

InChI Key

ULRMZWDZTVQWFU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl)C

Origin of Product

United States

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